molecular formula C8H9ClFN B6144001 (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine CAS No. 1212201-70-1

(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine

Cat. No.: B6144001
CAS No.: 1212201-70-1
M. Wt: 173.61 g/mol
InChI Key: JTMGFESJCXOUCW-RXMQYKEDSA-N
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Description

(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 173.0407551 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Properties

  • The synthesis and structural properties of novel substituted compounds, including those with halogenated phenyl groups, have been extensively studied. For example, chloral reacts with substituted anilines to form a variety of products depending on the type of amine and reaction conditions. This highlights the versatility of halogenated phenyl ethanamines in synthesizing structurally diverse compounds with potential applications in material science and pharmaceuticals (Issac & Tierney, 1996).

Applications in Medicinal Chemistry

  • Dopamine D2 receptor ligands, which are crucial in treating neuropsychiatric disorders, often comprise aromatic moieties and cyclic amines, underlining the significance of compounds like "(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine" in developing therapeutic agents. This underscores the importance of such compounds in pharmaceutical research aimed at discovering new treatments for schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Environmental and Material Science Applications

  • Amine-functionalized sorbents have shown promise in removing persistent organic pollutants from water, including perfluoroalkyl and polyfluoroalkyl substances (PFAS). The structural characteristics of compounds similar to "this compound" are instrumental in designing next-generation sorbents for environmental cleanup efforts (Ateia et al., 2019).

Analytical Chemistry

  • The development of fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules, is an emerging field of research. Compounds with aromatic and amine functionalities serve as key components in designing these chemosensors, showcasing their application in developing sensitive and selective detection methods for environmental monitoring and biomedical diagnostics (Roy, 2021).

Properties

IUPAC Name

(1R)-1-(2-chloro-4-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMGFESJCXOUCW-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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